molecular formula C6H12N2O2S B12290022 N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide

N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide

Cat. No.: B12290022
M. Wt: 176.24 g/mol
InChI Key: LYVHAWYFSJFTMR-UHFFFAOYSA-N
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Description

N-{3-aminobicyclo[111]pentan-1-yl}methanesulfonamide is a compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide typically involves the reaction of 3-aminobicyclo[1.1.1]pentane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclic structure.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methanesulfonamide group.

Scientific Research Applications

N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)methanesulfonamide

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-6-2-5(7,3-6)4-6/h8H,2-4,7H2,1H3

InChI Key

LYVHAWYFSJFTMR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC12CC(C1)(C2)N

Origin of Product

United States

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